molecular formula C23H26N2O5S B2804590 (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(4-sulfamoylphenethyl)but-2-enamide CAS No. 1173481-77-0

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(4-sulfamoylphenethyl)but-2-enamide

Cat. No. B2804590
CAS RN: 1173481-77-0
M. Wt: 442.53
InChI Key: YYGRFKZUTFZWPL-SDNWHVSQSA-N
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Description

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(4-sulfamoylphenethyl)but-2-enamide is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Impurities and Synthesis

Research on compounds like omeprazole, a proton pump inhibitor, highlights the novel synthesis processes and the identification of pharmaceutical impurities. Such studies are critical for developing new drugs and improving the safety and efficacy of existing ones. The novel synthesis methods for omeprazole and its impurities provide insights into the optimization of drug production processes and the importance of identifying and controlling pharmaceutical impurities to ensure drug safety and efficacy (Saini et al., 2019).

Photocatalytic Degradation of Pollutants

The use of TiO2-based nanocomposites supported by biochar for the photocatalytic degradation of pollutants like sulfamethoxazole in water sheds light on the environmental applications of similar compounds. This approach addresses the removal of antibiotic pollutants from water, which is crucial for preventing the spread of antibiotic resistance. Biochar-supported TiO2 composites enhance photocatalytic activity, offering a promising method for treating water contaminated with pharmaceuticals (Subhash Chandra et al., 2021).

Antibacterial Agents

The development and review of synthetic antibacterial agents, including sulfonamide compounds, are significant for understanding the broad spectrum of activity against various microorganisms. These compounds have been pivotal in the treatment of bacterial infections and in the development of new antibacterial agents. The exploration of sulfonamides and their role in medicinal chemistry highlights their ongoing importance in drug development and the need for new antibacterial agents to address resistance issues (Leonard Doub, 1968).

Environmental Science and Technology

Research on the electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and their methoxylated derivatives provides valuable information on the analysis and environmental behavior of these compounds. Understanding the mass spectral properties of such compounds is essential for environmental monitoring and assessing the impact of halogenated organic pollutants (R. Hites, 2008).

properties

IUPAC Name

(E)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-14(19-12-20-15(2)16(3)30-22(20)13-21(19)29-4)11-23(26)25-10-9-17-5-7-18(8-6-17)31(24,27)28/h5-8,11-13H,9-10H2,1-4H3,(H,25,26)(H2,24,27,28)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGRFKZUTFZWPL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)/C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(4-sulfamoylphenethyl)but-2-enamide

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